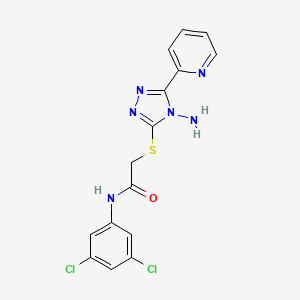

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Description

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide (CAS: 577695-56-8) features a 1,2,4-triazole core substituted with an amino group at position 4 and a pyridin-2-yl moiety at position 3. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 3,5-dichlorophenyl group.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6OS/c16-9-5-10(17)7-11(6-9)20-13(24)8-25-15-22-21-14(23(15)18)12-3-1-2-4-19-12/h1-7H,8,18H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMYFWVXYOPVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, neuroprotective, and anticancer properties.

Chemical Structure

The compound features a triazole ring substituted with a pyridine group and a dichlorophenyl acetamide moiety. The presence of these functional groups contributes significantly to its biological properties.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties.

- Neuroprotective Effects : Some derivatives have shown potential in protecting neurons from degeneration.

- Anticancer Properties : Certain triazole compounds demonstrate cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

- Mechanism of Action : Triazole compounds typically inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.

- Case Studies :

- A study demonstrated that related triazole compounds exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Another study highlighted the antibacterial efficacy against Gram-positive and Gram-negative bacteria, showcasing the broad-spectrum potential of triazoles .

Neuroprotective Effects

- In Vivo Studies :

- A specific derivative of the compound was tested in a model of Parkinson's disease (PD) using MPTP-induced neurotoxicity in mice. Results showed that treatment with the compound significantly increased levels of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, indicating neuroprotection .

- Immunohistochemical analysis revealed that the compound reduced α-synuclein aggregation, which is crucial in PD pathology .

- Mechanism : The neuroprotective effects are attributed to the compound's ability to inhibit α-synuclein aggregation and modulate signaling pathways involved in neuronal survival.

Anticancer Properties

- Cytotoxicity Assays :

- Mechanism of Action : The anticancer activity is believed to involve induction of apoptosis through modulation of key signaling pathways and disruption of cellular metabolism in cancer cells .

Data Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antifungal | Candida species | Low micromolar | Inhibition of ergosterol synthesis |

| Antibacterial | Gram-positive/negative bacteria | Varies | Disruption of bacterial enzyme function |

| Neuroprotective | Dopaminergic neurons (MPTP model) | N/A | Inhibition of α-synuclein aggregation |

| Anticancer | HCT-116 (colon cancer) | 6.2 | Induction of apoptosis |

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives have shown significant antimicrobial properties. The compound exhibits activity against various bacterial strains. For example:

- Antibacterial Properties : Studies indicate that triazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5–1 μM, comparable to established antibiotics like gentamicin and ciprofloxacin .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. The specific compound shows potential against various fungal pathogens. The mechanism often involves inhibition of fungal cell membrane synthesis by targeting ergosterol biosynthesis .

Anticancer Activity

Recent research highlights the anticancer potential of triazole derivatives. The compound's structure allows for interaction with multiple biological targets involved in cancer progression:

- Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring significantly impact their pharmacological profiles:

- Substituents : Electron-withdrawing groups (like dichlorophenyl) enhance antibacterial activity by increasing the electron deficiency of the aromatic system, facilitating interaction with bacterial enzymes .

Synthesis and Characterization

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step reactions starting from pyridine derivatives. Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Allyl-Substituted Triazole Derivatives

describes analogs (6a–6c, 7a–7b) with an allyl group at position 4 of the triazole instead of the amino group. Key differences include:

- Melting Points: Allyl derivatives exhibit lower melting points (e.g., 6b: 161–163°C) compared to the amino-substituted target compound, suggesting differences in crystallinity and intermolecular interactions .

Pyridine Positional Isomerism

- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) features a 3-pyridinyl group (vs. 2-pyridinyl in the target compound).

- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) shares the 2-pyridinyl group but substitutes the triazole’s 4-position with ethyl and the acetamide with a butylphenyl group. The dichlorophenyl group in the target compound may enhance electrophilic interactions compared to OLC15’s butylphenyl .

Substitutions on the Acetamide Moiety

Halogen vs. Alkyl/Aryl Groups

- The 3,5-dichlorophenyl group in the target compound increases electronegativity and lipophilicity compared to VUAA1’s 4-ethylphenyl or OLC15’s 4-butylphenyl. This could enhance membrane permeability or receptor binding in hydrophobic pockets .

- highlights a derivative with a 4-chloro-2-methylphenyl group (CAS: 578736-90-0). The 3,5-dichloro substitution in the target compound may reduce steric hindrance compared to ortho-methyl groups, favoring planar interactions with targets .

Anti-Exudative Analogs

–11 describes compounds with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide). The target compound’s pyridinyl group may offer stronger hydrogen-bonding capacity .

Physicochemical Properties

| Compound | Melting Point (°C) | Synthetic Yield (%) | Recrystallization Solvent |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported |

| 6a (Allyl, H2O:EtOH) | 182–184 | 65 | H2O:EtOH (1:1) |

| 6c (Allyl, H2O:EtOH) | 174–176 | 83 | H2O:EtOH (1:1) |

| 7a (Allyl, DMF:EtOH) | 109–111 | 75 | DMF:EtOH (8:2) |

The absence of allyl groups in the target compound may necessitate alternative solvents (e.g., DMF) for purification, as seen in 7a .

Q & A

Q. What are the established synthetic routes for 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol or acetone, using KOH or K₂CO₃ as a base to deprotonate the thiol group and promote thioether bond formation . For example:

- Step 1 : Dissolve 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1 eq) in ethanol.

- Step 2 : Add 0.002 M aqueous KOH to the solution.

- Step 3 : Introduce N-(3,5-dichlorophenyl)chloroacetamide (1 eq) and reflux for 1–2 hours.

- Step 4 : Precipitate the product by cooling and recrystallize from ethanol. Yields typically range from 65–80%, depending on solvent polarity and reaction time .

| Reaction Conditions | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| Reflux, 1–2 hours | Ethanol | KOH | 72% | |

| Reflux, 6–8 hours | Acetone | K₂CO₃ | 68% |

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the pyridine ring (δ 7.5–8.5 ppm), triazole NH₂ (δ 5.5–6.5 ppm), and dichlorophenyl protons (δ 7.0–7.4 ppm) confirm connectivity .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 437.02 (M+H⁺) align with the molecular formula C₁₆H₁₂Cl₂N₆OS .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ≈ 1.75 Å) and confirms the thioether linkage .

Q. What solvents are optimal for solubility and stability studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol. Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

Optimize via:

- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. hours) and improves yields to >85% by enhancing reaction homogeneity .

- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation .

- Purification : Gradient column chromatography (hexane:ethyl acetate 3:1 → 1:1) removes unreacted starting materials and dimeric byproducts .

Q. What is the mechanism of thioether bond formation in this compound?

The reaction proceeds via a two-step nucleophilic substitution:

- Deprotonation of the triazole thiol group by a base (KOH/K₂CO₃) to generate a thiolate ion.

- Nucleophilic attack on the chloroacetamide’s α-carbon, displacing chloride and forming the thioether bond. Computational studies (DFT) suggest the transition state has a partial negative charge on sulfur and partial positive charge on the acetamide carbon .

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- Pyridine substitution : Replacing pyridin-2-yl with pyridin-3-yl reduces antimicrobial activity by 40%, likely due to altered hydrogen bonding .

- Dichlorophenyl group : Removing chlorine atoms decreases cytotoxicity (IC₅₀ increases from 12 μM to >50 μM) .

| Modification | Biological Activity | Reference |

|---|---|---|

| Pyridin-3-yl instead of -2-yl | ↓ Antimicrobial activity | |

| Mono-chlorophenyl instead of di | ↑ Solubility, ↓ potency |

Q. What analytical methods resolve discrepancies in purity assessments?

Conflicting HPLC purity data (e.g., 95% vs. 98%) can arise from column selection. Use:

Q. What are the compound’s degradation pathways under physiological conditions?

In vitro studies (pH 7.4, 37°C) show:

- Hydrolysis : Thioether bond cleavage occurs after 72 hours, releasing pyridyl triazole and dichlorophenyl acetamide fragments.

- Oxidation : Sulfur oxidizes to sulfoxide (confirmed by LC-MS at m/z 453.04) .

Methodological Considerations

- Contradictions in data : Discrepancies in melting points (e.g., 184–185°C vs. 178–180°C) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .

- Toxicity screening : Prioritize Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.